Technical Guide: Physicochemical Properties of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Technical Guide: Physicochemical Properties of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride (CAS No. 18336-39-5). This information is intended to support research and development activities in medicinal chemistry and drug discovery.
Core Physicochemical Properties
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a reactive organic compound that serves as a key intermediate in the synthesis of various sulfonamide derivatives with potential therapeutic applications.[1] It is characterized by a pyrazole ring attached to a benzenesulfonyl chloride moiety.
Table 1: General and Physicochemical Properties of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 18336-39-5 | [1][2] |
| Molecular Formula | C₉H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 242.68 g/mol | [3] |
| Appearance | White to off-white or faint beige solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, acetone); Insoluble in water. | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Synthesis and Reactivity
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides through its reaction with primary and secondary amines. The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, which can result in the formation of hydrochloric acid. Therefore, it should be handled with care in anhydrous conditions.[1]
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is not extensively documented in the available literature, a general synthetic route can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve two key steps: the formation of the pyrazole ring and the introduction of the sulfonyl chloride group.
A plausible synthetic pathway is the reaction of 4-hydrazinobenzenesulfonic acid with a suitable three-carbon electrophile, such as malonaldehyde bis(diethyl acetal), to form the pyrazole ring, followed by chlorination of the sulfonic acid to the sulfonyl chloride using a reagent like phosphorus pentachloride or thionyl chloride.[4]
Below is a diagram illustrating a generalized workflow for the synthesis of such compounds.
Reactivity Profile
The primary reactivity of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is centered around the electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity is the foundation of its utility in the synthesis of a wide array of biologically active molecules.
Spectroscopic Data
Detailed experimental spectra for 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the protons on the pyrazole ring and the disubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl chloride group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole and benzene rings. The carbon attached to the sulfonyl group would be shifted downfield. |
| FT-IR | Characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively). |
Biological Relevance and Signaling Pathways
While 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride itself is primarily a synthetic intermediate, its derivatives have been the subject of significant research in drug discovery due to their diverse biological activities. Derivatives have shown potential as antileishmanial, anti-inflammatory, and anticancer agents.
Of particular note is the investigation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in the context of inflammatory bowel disease (IBD). Studies suggest that these compounds may exert their therapeutic effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a key regulator of inflammation and cellular processes.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and inflammation. In the context of IBD, dysregulation of this pathway can lead to chronic inflammation and tissue damage. The ability of 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives to inhibit this pathway highlights their potential as therapeutic agents for IBD and other inflammatory conditions.
Safety and Handling
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and away from moisture. In case of spills, appropriate measures should be taken to neutralize and contain the material, avoiding contact with water.
Conclusion
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a valuable building block for the synthesis of novel sulfonamide-containing compounds with a wide range of potential therapeutic applications. Its utility is underscored by the promising biological activities of its derivatives, particularly in the modulation of key signaling pathways such as PI3K/Akt/mTOR. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective application in research and development. Further studies to fully characterize its physical properties and optimize its synthesis are warranted.
References
- 1. CAS 18336-39-5: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride [cymitquimica.com]
- 2. 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | 18336-39-5 [chemicalbook.com]
- 3. 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE CAS#: 18336-39-5 [amp.chemicalbook.com]
